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molecular formula C16H19N3O3 B8336042 1-Benzyloxycarbonyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

1-Benzyloxycarbonyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No. B8336042
M. Wt: 301.34 g/mol
InChI Key: DXZWVAFVDQFJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05654299

Procedure details

A solution of 1-benzyloxycarbonyl-4-(5-ethoxy-5-methyl-1,3,4-oxadiazolin-2-yl)piperidine (200 mg) in toluene (5 mL) containing pyridine (0.25 mL) was heated under reflux for 20 hours. The mixture was cooled to room temperature, and the solvent was evaporated. The residue was purified by chromatography, eluting with chloroform:methanol:ammoniumhydroxide (98:2:1), to give the 1,3,4-oxadiazole derivative (0.143 g) as a clear oil; NMR (CDCl3): 7.35 (m, 5), 5.13 (s, 2), 4.16 (broad d, 2, J=12.8), 3.05 (m, 1), 2.50 (s, 3), 2.04 (m, 2), 1.83 (m, 2).
Name
1-benzyloxycarbonyl-4-(5-ethoxy-5-methyl-1,3,4-oxadiazolin-2-yl)piperidine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[O:18][C:19](OCC)([CH3:22])[NH:20][N:21]=2)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]([N:11]1[CH2:12][CH2:13][CH:14]([C:17]2[O:18][C:19]([CH3:22])=[N:20][N:21]=2)[CH2:15][CH2:16]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-benzyloxycarbonyl-4-(5-ethoxy-5-methyl-1,3,4-oxadiazolin-2-yl)piperidine
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C=1OC(NN1)(C)OCC
Name
Quantity
0.25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with chloroform:methanol:ammoniumhydroxide (98:2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C=1OC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.143 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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